![molecular formula C6H6Br2N2 B2448785 2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole CAS No. 1781573-30-5](/img/structure/B2448785.png)
2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole
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Overview
Description
2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is a chemical compound with the molecular formula C6H6Br2N2 . It has a molecular weight of 265.94 . The IUPAC name for this compound is 2,3-dibromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .
Molecular Structure Analysis
The InChI code for 2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is 1S/C6H6Br2N2/c7-5-6(8)10-3-1-2-4(10)9-5/h1-3H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The predicted density of 2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is 2.36±0.1 g/cm3 . The predicted boiling point is 387.5±22.0 °C .Scientific Research Applications
- Anticancer Properties : Researchers have investigated the potential of 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole as an anticancer agent. Its structural features make it an interesting scaffold for designing novel drugs that target cancer cells .
- Kinase Inhibitors : The compound’s structure suggests it could act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can be therapeutically relevant .
- Organic Semiconductors : Pyrrolo[1,2-a]imidazole derivatives have been explored as organic semiconductors due to their π-conjugated systems. These materials find applications in organic electronics, such as organic field-effect transistors (OFETs) and solar cells .
- Protein-Protein Interaction Modulators : Researchers have used similar heterocyclic compounds to modulate protein-protein interactions. Investigating whether 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole can disrupt specific protein interactions could be valuable .
- Transition Metal Complexes : The bromine atoms in the compound could serve as coordination sites for transition metals. Researchers have explored similar pyrrolo[1,2-a]imidazole derivatives as ligands in catalytic reactions .
- Neuropharmacology : Considering the compound’s heterocyclic structure, it might interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism .
- Synthetic Methodology : Researchers have used pyrrolo[1,2-a]imidazole derivatives as building blocks for the synthesis of more complex molecules. Investigating new synthetic routes using 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole could be fruitful .
Medicinal Chemistry and Drug Development
Materials Science
Chemical Biology
Catalysis
Pharmacology
Bioorganic Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring
Mode of Action
It’s known that nitrogen-containing heterocyclic compounds play a key role in drug production . They often interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or interfering with cellular processes .
Biochemical Pathways
Nitrogen-containing heterocyclic compounds can affect a wide range of biological activities
Pharmacokinetics
These properties greatly impact the bioavailability of a compound, determining how much of the drug reaches its target sites in the body .
Result of Action
As a nitrogen-containing heterocyclic compound, it may have a wide range of biological activities
Action Environment
The action of 2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and more . These factors can affect the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2,3-dibromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-5-6(8)10-3-1-2-4(10)9-5/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYWQLIPVBDMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole |
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